1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dihydroxy-2-ethyl-
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Overview
Description
1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dihydroxy-2-ethyl- is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its tetrahydro structure, which means it has four additional hydrogen atoms compared to its aromatic counterpart, making it partially saturated. The presence of hydroxyl groups and an ethyl group further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dihydroxy-2-ethyl- can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline derivatives. For instance, the reduction of 1-isoquinolinecarboxylic acid can be carried out using hydrogenation in the presence of a palladium catalyst. The reaction conditions typically include a solvent such as ethanol and a hydrogen pressure of around 50 psi.
Another synthetic route involves the cyclization of appropriate precursors. For example, the cyclization of N-acylated amino acids can lead to the formation of tetrahydroisoquinoline derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dihydroxy-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form fully saturated derivatives using hydrogenation.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dihydroxy-2-ethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dihydroxy-2-ethyl- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect is a modulation of biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the hydroxyl and ethyl groups, making it less reactive.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains additional hydroxyl groups, potentially increasing its reactivity and biological activity.
1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid: Similar structure but lacks the ethyl group.
Uniqueness
1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dihydroxy-2-ethyl- is unique due to the presence of both hydroxyl and ethyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
23824-36-4 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-ethyl-4,6-dihydroxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-13-6-10(15)9-5-7(14)3-4-8(9)11(13)12(16)17/h3-5,10-11,14-15H,2,6H2,1H3,(H,16,17) |
InChI Key |
AEZYBASQRZFBDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C2=C(C1C(=O)O)C=CC(=C2)O)O |
Origin of Product |
United States |
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